Hexadec-3-EN-5-one
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Overview
Description
Hexadec-3-EN-5-one is an organic compound with the molecular formula C16H30O It is a ketone with a double bond located at the third carbon atom in the hexadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-3-EN-5-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Hexadec-3-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The double bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve the use of bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexadec-3-EN-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexadec-3-EN-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s double bond also allows it to undergo addition reactions with electrophiles. These interactions can lead to the formation of various products and intermediates, which may exert specific effects in biological systems.
Comparison with Similar Compounds
Hexadec-3-EN-5-one can be compared with other similar compounds, such as:
1-Hexadecen-3-one: A similar compound with a double bond at the first carbon atom.
Hexadec-1-EN-3-one: Another isomer with the double bond at the first carbon atom and the ketone group at the third carbon atom.
These compounds share similar chemical properties but differ in the position of the double bond and the ketone group, which can influence their reactivity and applications.
Properties
CAS No. |
88191-40-6 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadec-3-en-5-one |
InChI |
InChI=1S/C16H30O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h6,14H,3-5,7-13,15H2,1-2H3 |
InChI Key |
BHDWPFMRNKMTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C=CCC |
Origin of Product |
United States |
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